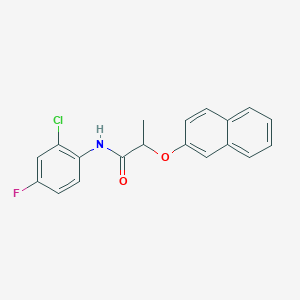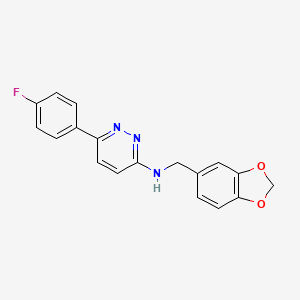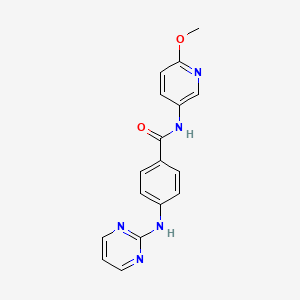![molecular formula C17H26N2O4S B12184545 1-Acetyl-4-[(4-pentyloxyphenyl)sulfonyl]piperazine](/img/structure/B12184545.png)
1-Acetyl-4-[(4-pentyloxyphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4-[(4-pentyloxyphenyl)sulfonyl]piperazine is a synthetic compound belonging to the piperazine family Piperazine derivatives are known for their diverse biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-4-[(4-pentyloxyphenyl)sulfonyl]piperazine typically involves the reaction of piperazine derivatives with sulfonyl chlorides and acetylating agents. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like alcohols .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-4-[(4-pentyloxyphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-Acetyl-4-[(4-pentyloxyphenyl)sulfonyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-[(4-pentyloxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-Acetyl-4-(4-hydroxyphenyl)piperazine
- 1-[(4-bromophenoxy)acetyl]-4-[(4-fluorophenyl)sulfonyl]piperazine
Comparison: 1-Acetyl-4-[(4-pentyloxyphenyl)sulfonyl]piperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H26N2O4S |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-[4-(4-pentoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H26N2O4S/c1-3-4-5-14-23-16-6-8-17(9-7-16)24(21,22)19-12-10-18(11-13-19)15(2)20/h6-9H,3-5,10-14H2,1-2H3 |
InChI Key |
RJGWMGSBKJNBSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12184467.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12184473.png)
![2-(4-chlorophenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B12184480.png)
![2-phenoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B12184486.png)


![N-(2-methoxyethyl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12184499.png)
![1-{[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B12184507.png)
![1-isopropyl-N-(1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B12184510.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B12184513.png)



![N-[(2-chlorophenyl)methyl]-2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide](/img/structure/B12184531.png)
